N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic small molecule characterized by a 2,3-dihydrobenzo[b][1,4]dioxine scaffold linked via a carboxamide group to a trans-1,4-disubstituted cyclohexyl moiety bearing a pyrazin-2-yloxy substituent.
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-19(15-2-1-3-16-18(15)25-11-10-24-16)22-13-4-6-14(7-5-13)26-17-12-20-8-9-21-17/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWCASFQUXLGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves multiple steps, typically starting with the formation of the dioxine ring system. The process includes:
Synthesis of the dihydrobenzo[b][1,4]dioxine core via a cyclization reaction.
Introduction of the carboxamide group using amide coupling reactions, often employing reagents like EDCI or DCC under mild conditions.
Formation of the pyrazin-2-yloxy substituent through etherification or nucleophilic substitution reactions.
Cyclohexyl group introduction through a catalytic hydrogenation process.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity, often leveraging:
Continuous flow reactors to control reaction conditions.
Catalytic systems to minimize side reactions.
Purification steps like recrystallization and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the pyrazin-2-yloxy moiety, yielding oxidized derivatives with modified electronic properties.
Reduction: Selective reduction reactions can target the carboxamide or other functional groups, influencing the compound's overall reactivity.
Substitution: The presence of the dioxine and pyrazine rings allows for nucleophilic and electrophilic substitution reactions, useful for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as mCPBA or KMnO₄ under controlled conditions.
Reduction: Use of reducing agents like LiAlH₄ or catalytic hydrogenation over Pd/C.
Substitution: Halogenating agents or strong nucleophiles in polar solvents.
Major Products Formed: Depending on the reaction type, products vary from oxidized or reduced derivatives to functionalized analogs, each with distinct properties.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is utilized in:
Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacokinetic profiles and potential as a therapeutic agent targeting specific biological pathways.
Industry: Used in material science for developing new polymers and composites with enhanced properties.
Mechanism of Action
Compared to other structurally related compounds, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide stands out for its unique combination of dioxine and pyrazine functionalities. Similar compounds might include:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Substitution of pyrazine with pyridine.
N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Introduction of a quinoline ring instead of pyrazine.
Comparison with Similar Compounds
Structural Analogues with Modified Cyclohexyl Substituents
N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (CAS 1353980-87-6)
- Key Difference : Replaces the pyrazin-2-yloxy group with a hydroxyl (-OH) substituent.
- This compound is commercially available (Hepeng Biotech) and serves as a precursor for further derivatization .
- Synthesis : Likely involves carbodiimide-mediated coupling of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid with trans-4-hydroxycyclohexylamine, analogous to methods in .
5,7-Dimethyl-N-((1r,4r)-4-(pentyloxy)cyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (LTI-291)
- Key Difference : Features a pyrazolo[1,5-a]pyrimidine core and a pentyloxy substituent instead of pyrazine.
- Impact : The pentyloxy group increases lipophilicity, favoring membrane permeability, while the pyrimidine core may enhance kinase or enzyme inhibition activity, as seen in pharmacological chaperones .
Analogues with Alternative Aromatic Cores
((S)-N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine (S-181)
- Key Difference : Incorporates a quinazoline-4-amine group instead of the carboxamide-cyclohexyl moiety.
- Impact : The quinazoline scaffold and pyridinyl substituent enable co-crystallization with target proteins, suggesting utility in structural biology and inhibitor design .
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (Compound 61)
- Key Difference : Utilizes a phenyl-isopropoxy-piperidine scaffold instead of cyclohexyl-dihydrobenzo[b][1,4]dioxine.
Derivatives with Modified Linker Groups
N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide
- Key Difference : Replaces the carboxamide with a thiocarboxamide and introduces a piperazine linker.
- Impact : The thiocarboxamide group enhances metabolic stability, while the piperazine linker may improve solubility and pharmacokinetics, as observed in .
Physicochemical Properties
| Property | Target Compound | Hydroxycyclohexyl Analogue | LTI-291 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 277.32 | 385.45 |
| LogP (Predicted) | 2.1 | 1.5 | 3.8 |
| Solubility (aq., mg/mL) | 0.15 | 0.35 | 0.05 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
Biological Activity
N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzo[d]dioxine core, which is known for various pharmacological effects.
Biological Activity
Research on this compound has revealed its potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
The compound is believed to exert its biological effects through:
- Receptor Agonism : It may act as an agonist for specific receptors involved in metabolic regulation.
- Enzyme Inhibition : Preliminary studies suggest it could inhibit certain enzymes that play critical roles in cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Effects : The compound has shown significant activity against various cancer cell lines.
- Neuroprotective Properties : It may protect neuronal cells from oxidative stress-induced damage.
In Vivo Studies
In vivo studies in rodent models have indicated:
- Weight Regulation : The compound appears to modulate food intake and body weight, suggesting a role in metabolic disorders.
- Erectile Function : It has been associated with enhanced erectile function, indicating potential applications in treating erectile dysfunction.
Data Table of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
Case Study 2: Metabolic Effects
In a rodent model of obesity, administration of the compound led to a significant decrease in body weight and fat mass over a four-week period. The study suggested that the compound's action on melanocortin receptors could be responsible for these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
